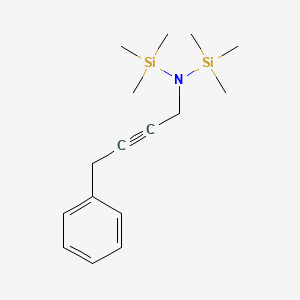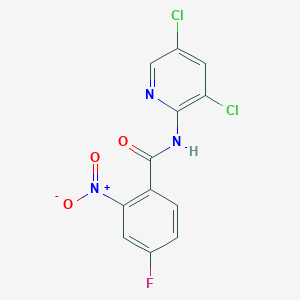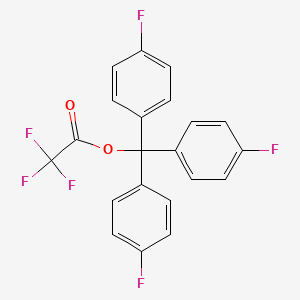
Tris(4-fluorophenyl)methyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-fluorophenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-fluorophenyl)methyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)methyl trifluoroacetate typically involves the reaction of tris(4-fluorophenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Tris(4-fluorophenyl)methanol+Trifluoroacetic anhydride→Tris(4-fluorophenyl)methyl trifluoroacetate+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-fluorophenyl)methyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tris(4-fluorophenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: The aromatic rings may undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Nucleophilic substitution: Products include tris(4-fluorophenyl)methyl derivatives with the nucleophile attached.
Hydrolysis: The major products are tris(4-fluorophenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(4-fluorophenyl)methyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, particularly those containing fluorinated aromatic rings.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Wirkmechanismus
The mechanism of action of Tris(4-fluorophenyl)methyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the trifluoroacetate group and the fluorinated aromatic rings. The trifluoroacetate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorinated aromatic rings can engage in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-fluorophenyl)methanol: This compound is similar in structure but lacks the trifluoroacetate group.
Tris(4-trifluoromethylphenyl)methanol: This compound features trifluoromethyl groups instead of fluorine atoms on the aromatic rings.
Tris(4-methoxyphenyl)methyl trifluoroacetate: This compound has methoxy groups on the aromatic rings instead of fluorine atoms.
Uniqueness
Tris(4-fluorophenyl)methyl trifluoroacetate is unique due to the combination of the trifluoroacetate group and the fluorinated aromatic rings
Eigenschaften
CAS-Nummer |
90173-63-0 |
|---|---|
Molekularformel |
C21H12F6O2 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
tris(4-fluorophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H12F6O2/c22-16-7-1-13(2-8-16)20(29-19(28)21(25,26)27,14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12H |
InChI-Schlüssel |
FODJVGYLABYQIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


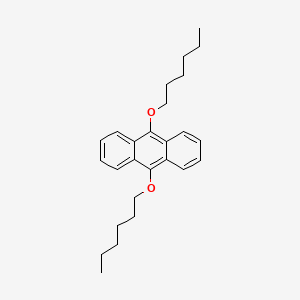
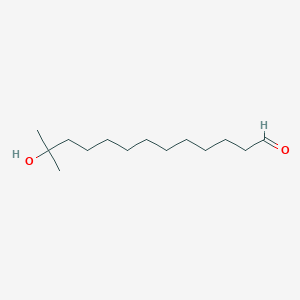
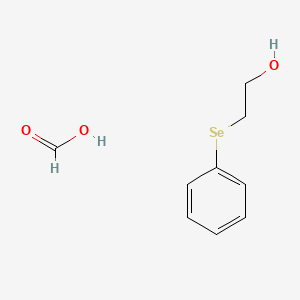


![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
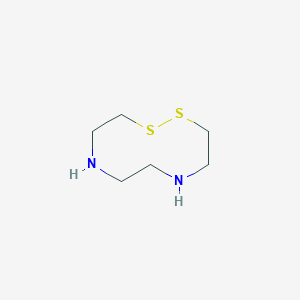
![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
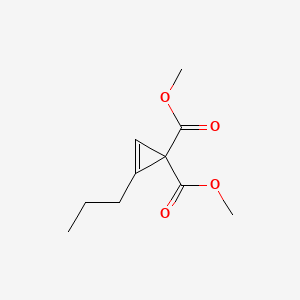

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
